5,7-Dihydroxy-1,4-naphthalenedione
Overview
Description
5,7-Dihydroxy-1,4-naphthalenedione, also known as naphthazarin, is a naturally occurring organic compound with the molecular formula C10H6O4. It is formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl (OH) groups. This compound is one of many dihydroxynaphthoquinone structural isomers and is known for its deep red crystalline form .
Preparation Methods
Synthetic Routes and Reaction Conditions
5,7-Dihydroxy-1,4-naphthalenedione can be synthesized through various methods. One common method involves the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another method includes the oxidation of 5,8-dihydroxy-1-tetralone using manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups and the quinone structure.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.
Reduction: Reductive dechlorination can be achieved using reagents like tin(II) chloride.
Substitution: Halogen derivatives can be synthesized using halogenating agents such as bromine or chlorine.
Major Products
The major products formed from these reactions include various halogenated derivatives and other substituted naphthoquinones, which exhibit significant biological activities .
Scientific Research Applications
5,7-Dihydroxy-1,4-naphthalenedione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-1,4-naphthalenedione involves its properties as an oxidizing or dehydrogenation agent. It disrupts membrane integrity and causes DNA damage in microorganisms, leading to their inactivation . The compound also interferes with the mitochondrial respiratory chain, producing reactive oxygen species (ROS) and radical semiquinones .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Another dihydroxynaphthoquinone isomer with similar properties.
1,4-Naphthoquinone: The parent compound from which 5,7-Dihydroxy-1,4-naphthalenedione is derived.
Uniqueness
This compound is unique due to its specific hydroxyl group positions, which confer distinct chemical reactivity and biological activity compared to other naphthoquinones .
Properties
IUPAC Name |
5,7-dihydroxynaphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-3-6-7(12)1-2-8(13)10(6)9(14)4-5/h1-4,11,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFDIOZBTSOOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C(C1=O)C=C(C=C2O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345539 | |
Record name | 5,7-Dihydroxy-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-54-0 | |
Record name | 5,7-Dihydroxy-1,4-naphthalenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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